molecular formula C6H14N2O B11745216 (2,2-Dimethylpropyl)(nitrosomethyl)amine

(2,2-Dimethylpropyl)(nitrosomethyl)amine

Cat. No.: B11745216
M. Wt: 130.19 g/mol
InChI Key: OHSDMUPTZOJQLM-UHFFFAOYSA-N
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Description

This compound is part of the nitrosamine family, which is known for its potential carcinogenic properties . Nitrosamines are typically formed through the reaction of secondary amines with nitrosating agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropyl)(nitrosomethyl)amine can be achieved through the nitrosation of secondary amines. One practical method involves using the [NO+·Crown·H(NO3)2-] complex as a source of nitrosonium ions (NO+) under mild and homogeneous conditions . Another method utilizes tert-butyl nitrite (TBN) as a reagent for the controlled synthesis of N-nitrosoamides from N-alkyl amides .

Industrial Production Methods: Industrial production of nitrosamines, including this compound, often involves the use of commercially available and inexpensive catalysts and oxidants. The process typically includes the nitrosation of secondary amines using nitromethane and TBHP as the oxidant .

Chemical Reactions Analysis

Types of Reactions: (2,2-Dimethylpropyl)(nitrosomethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert nitrosamines to amines.

    Substitution: Nitrosamines can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include TBHP and other peroxides.

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can participate in substitution reactions.

Major Products: The major products formed from these reactions include amines, nitroso compounds, and substituted derivatives depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

  • N-nitrosodimethylamine (NDMA)
  • N-nitrosodiethylamine (NDEA)
  • N-nitrosomorpholine (NMOR)
  • N-nitrosopyrrolidine (NPYR)

Comparison: (2,2-Dimethylpropyl)(nitrosomethyl)amine is unique due to its specific molecular structure, which influences its reactivity and biological effects. Compared to other nitrosamines, it may exhibit different carcinogenic potentials and metabolic pathways .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2,2-dimethyl-N-(nitrosomethyl)propan-1-amine

InChI

InChI=1S/C6H14N2O/c1-6(2,3)4-7-5-8-9/h7H,4-5H2,1-3H3

InChI Key

OHSDMUPTZOJQLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCN=O

Origin of Product

United States

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